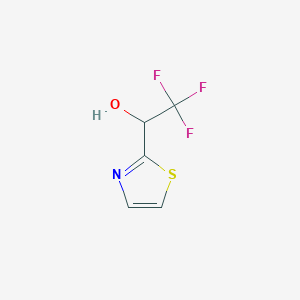

2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol

Description

Electronegativity and Steric Effects of the Trifluoromethyl Group

The trifluoromethyl group is characterized by its strong electron-withdrawing nature and a notable steric profile. mdpi.com The high electronegativity of the three fluorine atoms (4.0 on the Pauling scale) creates a powerful inductive effect, pulling electron density away from the rest of the molecule. mdpi.comnih.gov This electronic influence is a key factor in the enhanced acidity of trifluoromethylated alcohols compared to their non-fluorinated counterparts. sigmaaldrich.comwikipedia.org For instance, 2,2,2-trifluoroethanol (B45653) is significantly more acidic than ethanol (B145695). sigmaaldrich.comwikipedia.org

From a steric perspective, the trifluoromethyl group is larger than a hydrogen atom but is considered to have a compact profile. mdpi.com The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). mdpi.comnih.gov This allows the -CF3 group to often act as a mimic for a methyl group in terms of size, while offering vastly different electronic properties. mdpi.com This combination of potent electronic effects and manageable steric bulk is a primary driver for its use in designing molecules with specific reactivity and binding affinities. mdpi.comnih.gov

Role of Fluorine in Modifying Chemical Reactivity

The introduction of fluorine and fluorinated groups like -CF3 into organic molecules is a powerful strategy for modulating chemical reactivity. rsc.orgpen2print.org The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy of about 480 kJ/mol, which imparts significant thermal and chemical stability to fluorinated compounds. wikipedia.org

The presence of a trifluoromethyl group can influence reaction outcomes by altering the electronic environment of adjacent functional groups. researchgate.netacs.org This can lead to new or altered reaction pathways that are not observed in non-fluorinated analogues. rsc.orgpen2print.org For example, the electron-withdrawing nature of the -CF3 group can stabilize negative charges, which is a crucial factor in the acidity of compounds like triflic acid and trifluoroacetic acid, making their conjugate bases excellent leaving groups in substitution reactions. wikipedia.org

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYOWBJWGFJRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Importance of Thiazole Containing Scaffolds in Synthetic Chemistry

Thiazole as a Versatile Heteroaromatic Ring

The thiazole ring is an aromatic system, a property endowed by the delocalization of the lone pair of electrons from the sulfur atom across the ring. nih.govguidechem.com This aromaticity confers stability and provides multiple reactive sites for various chemical transformations, including electrophilic substitution and nucleophilic attack. nih.govresearchgate.net The presence of both a sulfur and a nitrogen atom makes it a unique and versatile entity in chemical reactions. nih.gov

The structural versatility of the thiazole scaffold allows for its incorporation into complex molecular architectures. bohrium.comspast.org It serves as a key component in the synthesis of numerous compounds with diverse applications. nih.govresearchgate.netnih.gov The ability to functionalize the thiazole ring at different positions is a significant advantage for synthetic chemists aiming to create libraries of compounds with varied properties. nih.gov

Reduction of Trifluoromethyl Thiazolyl Ketones

Thiazole as a Ligand in Catalysis

The nitrogen atom in the thiazole ring can act as a Lewis base, allowing it to coordinate with metal centers to form complexes. This property makes thiazole and its derivatives valuable ligands in catalysis. researchgate.netresearchgate.net Thiazole-containing ligands have been successfully employed in a variety of metal-catalyzed reactions, including asymmetric hydrogenation. researchgate.net

The development of chiral thiazole-based ligands has been particularly significant. These ligands can create a chiral environment around a metal catalyst, enabling the stereoselective synthesis of specific enantiomers of a target molecule. researchgate.net Furthermore, thiazolium salts, formed by the alkylation of the thiazole nitrogen, are effective catalysts in their own right for reactions such as the Stetter reaction and the benzoin (B196080) condensation. wikipedia.org The design of novel thiazole complexes continues to be an active area of research for developing powerful and selective catalysts. acs.org

Contextualization of 2,2,2 Trifluoro 1 Thiazol 2 Yl Ethanol Within Fluorinated Heterocyclic Systems

Overview of Trifluoromethylated Heterocycles in Synthetic Strategies

The incorporation of a trifluoromethyl (CF3) group into heterocyclic structures is a widely employed strategy in the development of pharmaceuticals and agrochemicals. researchgate.net This is due to the profound effects the CF3 group can have on the physicochemical properties of a molecule, such as increasing its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov Synthetic strategies to create these valuable compounds are diverse and continually evolving.

Modern methods often focus on the direct introduction of the CF3 group onto a pre-formed heterocyclic ring. researchgate.net These can involve nucleophilic, electrophilic, or radical trifluoromethylating reagents. acs.org Recently, photoredox catalysis has emerged as a powerful and environmentally benign tool for generating trifluoromethylated heterocycles. researchgate.net Another significant area of development is the synthesis of N-trifluoromethyl (N-CF3) heterocycles, which have shown enhanced metabolic stability and cell permeability compared to their non-fluorinated counterparts. nih.gov The development of efficient and scalable methods for producing trifluoromethylated heterocycles remains a key area of research, driven by the consistent demand for novel fluorinated compounds in various technological fields. acs.org

Table 1: Key Synthetic Approaches to Trifluoromethylated Heterocycles

| Synthetic Strategy | Description | Key Features |

| Direct Trifluoromethylation | Introduction of a CF3 group onto an existing heterocyclic core. | Utilizes various trifluoromethylating agents (nucleophilic, electrophilic, radical). researchgate.net |

| Cyclization Reactions | Building the heterocyclic ring from precursors already containing a CF3 group. | Often involves condensation or cycloaddition reactions. researchgate.net |

| Photoredox Catalysis | Uses light to initiate radical-based trifluoromethylation reactions. | Considered an environmentally friendly and economical method. researchgate.net |

| N-Trifluoromethylation | Focuses on attaching a CF3 group to a nitrogen atom within the heterocycle. | Can improve properties like lipophilicity and metabolic stability. nih.gov |

Chiral Trifluoromethylated Alcohols as Key Intermediates

Chiral alcohols containing a trifluoromethyl group are highly valuable synthetic intermediates. The stereocenter bearing both a hydroxyl and a trifluoromethyl group is a key structural motif in many biologically active compounds. The synthesis of these intermediates in an enantiomerically pure form is a significant challenge and a focus of intensive research.

These chiral alcohols serve as versatile building blocks that can be converted into a wide array of other functional groups. For example, they are precursors to chiral trifluoromethylated amines, ethers, and esters. researchgate.netnih.gov The development of catalytic asymmetric methods to produce these alcohols is of paramount importance, as it allows for the efficient construction of complex chiral molecules with high levels of stereocontrol. rsc.org The unique electronic properties of the trifluoromethyl group can influence the reactivity and selectivity of subsequent transformations, making these intermediates particularly interesting from a synthetic standpoint.

Literature Review of Precedent for Structurally Related Compounds

Asymmetric Synthesis of Related Trifluoroethanol Derivatives

The asymmetric synthesis of trifluoroethanol derivatives has been a subject of considerable research, leading to the development of several effective catalytic systems. One notable approach involves the asymmetric reduction of trifluoromethyl ketones, which can be achieved with high enantioselectivity using various chiral catalysts. Another powerful strategy is the enantioselective addition of nucleophiles to trifluoroacetaldehyde (B10831) or its derivatives. For instance, the use of a chiral BINOL-Ti(O-i-Pr)2 catalyst facilitates the reaction of trifluoroacetaldehyde with alcohols to produce optically active 1-alkoxy-2,2,2-trifluoroethanols with high enantiomeric excess. oup.com

Furthermore, catalytic asymmetric chlorocyclization reactions have been successfully employed, where trifluoroethanol has been identified as an optimal solvent for achieving high enantioselectivity. msu.edu The development of stereoconvergent cross-coupling reactions, such as the nickel-catalyzed Hiyama cross-coupling, has provided a conceptually new pathway to chiral α-trifluoromethyl alcohols and ethers. researchgate.net These methods often allow for the rapid and efficient preparation of a diverse range of these valuable chiral compounds in high yields and with excellent enantioselectivity. researchgate.netnih.gov

Synthetic Methodologies for Thiazole Alcohols and Their Derivatives

The synthesis of thiazole-containing alcohols and their derivatives is well-established in organic chemistry, with numerous methods available for their preparation. analis.com.my Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a common scaffold in many natural and synthetic compounds. analis.com.myresearchgate.net

A common and versatile method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. mdpi.com Modifications of this method allow for the introduction of various substituents onto the thiazole ring. For the synthesis of thiazole alcohols specifically, one strategy involves the reaction of a thiazole-based aldehyde or ketone with a suitable organometallic reagent, such as a Grignard or organolithium reagent, followed by quenching to yield the alcohol. Alternatively, a pre-functionalized thiazole, such as a 2-bromothiazole (B21250), can undergo metal-halogen exchange followed by reaction with an aldehyde to furnish the desired thiazole alcohol. researchgate.net More recently, click chemistry has been utilized to synthesize complex thiazolyl-1,2,3-triazolyl-ethanol derivatives. epa.gov The functionalization of the alcohol group can then be carried out using standard organic transformations.

Table 2: Common Synthetic Routes to Thiazole Alcohols

| Method | Reactants | Description |

| Hantzsch Synthesis followed by reduction | α-haloketone, Thioamide, Reducing agent | Formation of a thiazole ketone which is then reduced to the alcohol. mdpi.com |

| Organometallic Addition | Thiazole-aldehyde/ketone, Organometallic reagent | Nucleophilic addition of an organometallic reagent to a thiazole carbonyl compound. researchgate.net |

| Functionalization of Pre-formed Thiazoles | Halogenated thiazole, Aldehyde/Ketone | Metal-halogen exchange followed by addition to a carbonyl compound. researchgate.net |

| Click Chemistry | Azido-thiazolyl ethanone, ethynylbenzene | Synthesis of complex thiazole derivatives containing an alcohol moiety. epa.gov |

Research Gaps and Future Directions in the Study of this compound

While synthetic methodologies for both trifluoromethylated alcohols and thiazole derivatives are independently well-documented, the specific compound this compound presents unique challenges and opportunities for future research. A primary research gap is the development of a highly efficient and stereoselective synthesis of this specific molecule. Current general methods may not be optimal, and a dedicated synthetic route that provides high yields and, crucially, high enantiomeric purity for either the (R) or (S) enantiomer is needed.

Future research should focus on developing novel catalytic systems specifically tailored for the asymmetric synthesis of this compound. This could involve the design of new chiral ligands for metal-catalyzed reactions or the exploration of organocatalytic approaches. Investigating the substrate scope of such new methods would also be crucial to understand their broader applicability to other heteroaryl trifluoroethanols.

Furthermore, the full synthetic utility of this compound as a building block remains to be explored. Research into its reactivity, particularly transformations involving the hydroxyl group and the thiazole ring in concert, could uncover novel synthetic pathways to complex, biologically active molecules. For instance, its use in the synthesis of new classes of fluorinated ligands for catalysis or as a key intermediate for novel pharmaceutical candidates warrants investigation. A deeper understanding of its physical and chemical properties will be essential to unlock its full potential in synthetic and medicinal chemistry.

Reactivity of the Secondary Alcohol Moiety

The secondary alcohol group in this compound is a key site for various chemical modifications. Its reactivity is significantly influenced by the adjacent electron-withdrawing trifluoromethyl (CF₃) group, which enhances the acidity of the hydroxyl proton but can reduce the nucleophilicity of the oxygen atom.

Oxidation Reactions

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. chemguide.co.uk For this compound, this reaction is expected to yield the corresponding ketone, 1-(thiazol-2-yl)-2,2,2-trifluoroethanone. While specific studies on the oxidation of this exact substrate are not prevalent in the reviewed literature, the oxidation of analogous aryl and heteroaryl thiazol-2-ylmethanols has been documented.

One study demonstrated that treating various aryl and heteroaryl thiazol-2-ylmethanols with sulfuric acid in a dimethoxyethane-water mixture at 80°C successfully produced the corresponding ketones in good yields. researchgate.net This method suggests a viable pathway for the oxidation of the title compound. The reaction proceeds through a mechanism proposed to involve a thiazoline (B8809763) intermediate, with optimal yields achieved in the presence of oxygen. researchgate.net

| Substrate (Ar) | Reaction Time (h) | Yield (%) |

| 2-Furyl | 1.5 | 70 |

| Phenyl | 2 | 80 |

| 4-Methoxyphenyl | 2 | 75 |

| 4-Chlorophenyl | 2 | 82 |

This table presents data for analogous, non-fluorinated compounds to illustrate a potential synthetic route.

Conversely, the synthesis of the closely related racemic compound, 1-(benzo[d]thiazol-2-yl)-2,2,2-trifluoroethanol, was achieved by the reduction of the ketone 1-(benzo[d]thiazol-2-yl)-2,2,2-trifluoroethanone using sodium borohydride (B1222165) in methanol (B129727), yielding the alcohol in 98% yield. This demonstrates the reversibility of the oxidation-reduction process at this functional group.

Esterification and Etherification Reactions

Esterification: The secondary alcohol can undergo esterification to form the corresponding esters. This can be achieved through various methods, including Fischer esterification or enzyme-catalyzed acylation. organic-chemistry.orgmasterorganicchemistry.com The Fischer method, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com However, the reduced nucleophilicity of alcohols bearing a trifluoromethyl group can sometimes lead to moderate yields in such reactions. rug.nl

A highly effective method for the acylation of a similar compound, 1-(benzo[d]thiazol-2-yl)-2,2,2-trifluoroethanol, is through enzyme-catalyzed kinetic resolution. In one study, the racemic alcohol was treated with vinyl acetate (B1210297) in the presence of Burkholderia cepacia lipase. This process, a form of enantioselective acylation, allows for the separation of enantiomers as one is preferentially converted to an ester. nih.gov Lipases are well-known for their ability to catalyze esterification and transesterification reactions with high enantioselectivity. researchgate.net

Etherification: The formation of ethers from the secondary alcohol is another important transformation. This typically involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile. General methods for the etherification of secondary alcohols often utilize catalysts like boron trifluoride diethyl etherate or molybdenum(VI) complexes. researchgate.net However, direct etherification can be challenging. An alternative is the conversion of alcohols into trifluoromethyl ethers. For instance, a silver-mediated oxidative O-trifluoromethylation of various primary, secondary, and tertiary alcohols using TMSCF₃ (trimethyl(trifluoromethyl)silane) has been developed, providing a pathway to alkyl trifluoromethyl ethers under mild conditions. nih.govresearchgate.net

Functionalization for Further Transformations

The hydroxyl group is a poor leaving group, but it can be chemically modified or "functionalized" to facilitate further reactions, such as nucleophilic substitution. Standard organic synthesis techniques can be applied to convert the alcohol into a better leaving group, such as a tosylate, mesylate, or halide. This activation allows the carbon atom attached to the oxygen to be attacked by a wide range of nucleophiles, enabling the introduction of new functional groups.

A more advanced transformation is the direct deoxygenative functionalization of the alcohol. For example, a copper metallaphotoredox-mediated method has been reported for the direct deoxytrifluoromethylation of alcohols. nih.gov In this process, the alcohol is activated in situ and subsequently converted to a C(sp³)–CF₃ bond, effectively replacing the hydroxyl group with a trifluoromethyl group. nih.gov This type of reaction highlights the potential for significant structural modification originating from the secondary alcohol moiety.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a defining feature of the molecule, imparting significant changes to its electronic properties, stability, and biological profile.

Stability and Reactivity of the CF₃ Group

The CF₃ group is renowned for its exceptional chemical and thermal stability. This stability arises from the high bond dissociation energy of the carbon-fluorine bond (approximately 485 kJ/mol), which is one of the strongest single bonds in organic chemistry. mdpi.com The CF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which can enhance the chemical stability of adjacent parts of the molecule. researchgate.netresearchgate.net

This inherent stability means the CF₃ group is generally inert to many common reaction conditions. It is resistant to both metabolic oxidation and degradation by many chemical reagents. mdpi.com Its presence increases the lipophilicity of the molecule, a property often sought in medicinal chemistry to improve membrane permeability and bioavailability. mdpi.comnih.govnih.gov In this compound, the CF₃ group is expected to be highly stable and not participate in most reactions targeting other parts of the molecule.

Potential for Defluorination or Further Fluorination

Given that the carbon atom of the trifluoromethyl group is already perfluorinated, further fluorination at this position is not possible. However, the removal of fluorine atoms, or defluorination, is a conceivable, albeit challenging, transformation.

The direct enzymatic or chemical cleavage of C-F bonds in perfluorinated structures is rare and typically requires specific conditions or highly reactive intermediates. rsc.org Recent advances have shown that reductive defluorination of trifluoromethylarenes to difluoromethylarenes can be achieved using photoredox catalysis. acs.org Other methods involve base-promoted 1,4-defluorinative activation to generate reactive intermediates that can be trapped by nucleophiles. acs.org For trifluoromethylphenols, spontaneous defluorination has been observed in aqueous alkaline solutions, proceeding through an E1cb elimination mechanism. rsc.orgrsc.org

These studies suggest that while the CF₃ group in this compound is very stable, its transformation via defluorination could potentially be achieved under specific, targeted conditions, likely involving radical or anionic intermediates. However, such reactions would be highly specialized and are not considered routine transformations.

Reactivity of the Thiazole Ring

The reactivity of the thiazole ring in this compound is governed by the inherent electronic properties of the thiazole heterocycle, which are significantly modulated by the presence of the 2-(1-hydroxy-2,2,2-trifluoroethyl) substituent. The thiazole ring is an aromatic system with a pyridine-type nitrogen atom and a thiophene-type sulfur atom. pharmaguideline.comchemicalbook.com This structure leads to a π-electron distribution where the C5 position is the most electron-rich and thus the primary site for electrophilic attack, while the C2 position is the most electron-deficient and susceptible to nucleophilic attack or deprotonation. pharmaguideline.comchemicalbook.comwikipedia.org

Electrophilic Aromatic Substitution Pathways (if applicable)

Electrophilic aromatic substitution (EAS) on an unsubstituted thiazole ring preferentially occurs at the C5 position, which has the highest π-electron density. pharmaguideline.comwikipedia.org Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com However, the substituent at the C2 position strongly influences the ring's reactivity. In the case of this compound, the 2-(1-hydroxy-2,2,2-trifluoroethyl) group is strongly electron-withdrawing due to the inductive effect of the trifluoromethyl (CF₃) group. This effect deactivates the thiazole ring towards electrophilic attack, making EAS reactions challenging. science.gov

Should a sufficiently powerful electrophile be employed, substitution would still be expected to occur at the C5 position, as it is the least deactivated site and farthest from the electron-withdrawing substituent. pharmaguideline.comias.ac.in For instance, halogenation might be achievable using potent halogenating agents like N-bromosuccinimide (NBS). numberanalytics.com

Nucleophilic Attack on the Thiazole Ring (if applicable)

The C2 position of the thiazole ring is inherently electron-deficient and thus the most susceptible to nucleophilic attack. pharmaguideline.comchemicalbook.com This reactivity is further enhanced by the electron-withdrawing nature of the C2 substituent. While direct attack on the C2-H bond requires a very strong nucleophile or base, nucleophilic aromatic substitution (SNAr) is a viable pathway if a suitable leaving group, such as a halogen, is present on the ring. pharmaguideline.comnumberanalytics.com

Quaternization of the ring nitrogen with an alkyl halide would significantly increase the acidity of the C2-hydrogen, making it more susceptible to deprotonation and subsequent reaction with electrophiles. pharmaguideline.com Furthermore, a halogen atom at the C2, C4, or C5 position could be displaced by a strong nucleophile. pharmaguideline.com

Metalation and Cross-Coupling Reactions

The acidic proton at the C2 position of the thiazole ring can be removed by strong bases like organolithium reagents (e.g., n-butyllithium), a process known as metalation. wikipedia.orgnih.gov This generates a 2-lithiothiazole species, a potent nucleophile that can react with various electrophiles. wikipedia.orgthsci.com An alternative to direct deprotonation is a halogen-metal exchange, typically starting from a 2-bromothiazole derivative. wikipedia.org The resulting organometallic intermediate, such as a 2-lithiothiazole, 2-thiazolylzinc, or 2-thiazolyl boronic ester, can then participate in powerful carbon-carbon bond-forming cross-coupling reactions. numberanalytics.comacs.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are highly effective for functionalizing thiazole rings. numberanalytics.comrsc.org For this compound, a halogenated derivative (e.g., bromo- or iodo-substituted at C4 or C5) would be a key precursor for these transformations, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. nih.gov

Table 1: Potential Cross-Coupling Reactions for Functionalized this compound Derivatives

| Reaction Name | Thiazole Substrate (Hypothetical) | Coupling Partner | Catalyst/Reagents (Typical) | Product Type |

| Suzuki Coupling | 5-Bromo-2-(1-hydroxy-2,2,2-trifluoroethyl)thiazole | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Aryl-2-(...)thiazole |

| Stille Coupling | 5-Bromo-2-(1-hydroxy-2,2,2-trifluoroethyl)thiazole | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | 5-Aryl-2-(...)thiazole |

| Sonogashira Coupling | 5-Iodo-2-(1-hydroxy-2,2,2-trifluoroethyl)thiazole | Terminal alkyne | Pd(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl-2-(...)thiazole |

| Heck Coupling | 5-Bromo-2-(1-hydroxy-2,2,2-trifluoroethyl)thiazole | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Base | 5-Alkenyl-2-(...)thiazole |

| Buchwald-Hartwig Amination | 5-Bromo-2-(1-hydroxy-2,2,2-trifluoroethyl)thiazole | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 5-Amino-2-(...)thiazole |

Derivatization Pathways and Functional Group Interconversions

The trifluoroethanol moiety of the title compound offers a versatile handle for a range of derivatization reactions, primarily involving the secondary alcohol group.

Formation of Amides, Esters, and Other Functionalized Derivatives

The secondary hydroxyl group of this compound can be readily converted into esters and ethers through standard synthetic protocols.

Esterification: The alcohol can be esterified by reaction with carboxylic acids under acidic catalysis (Fischer esterification), or more efficiently with acyl chlorides or anhydrides in the presence of a base. nih.gov Due to the reduced nucleophilicity of the fluorine-adjacent alcohol, more forcing conditions or specialized catalysts may be required. tandfonline.com For example, 2,2,2-trifluoroethyl esters of various fatty acids have been synthesized using phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. tandfonline.com Enzyme-catalyzed kinetic resolution has also been demonstrated for similar trifluoroethanol structures, using lipases and vinyl acetate to achieve acylation.

Amide Formation: Direct conversion of the alcohol to an amide is less common but can be achieved through multi-step sequences or specialized reactions like the Ritter reaction. nih.govrsc.org A more conventional approach involves a two-step process:

Oxidation: The secondary alcohol is first oxidized to the corresponding ketone, 2,2,2-trifluoro-1-(thiazol-2-yl)ethan-1-one. Further oxidation would yield the thiazole-2-carboxylic acid.

Amidation: The resulting carboxylic acid can then be coupled with a primary or secondary amine using standard peptide coupling reagents (e.g., DCC, EDC) to form the desired amide. chemistrysteps.comorganic-chemistry.org

Ether Formation: The hydroxyl group can be converted to an ether via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, followed by reaction with an alkyl halide.

Table 2: Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Functional Group | Notes |

| Esterification | R-COOH, H⁺ catalyst | Ester | Reversible; often requires removal of water. |

| Esterification | R-COCl, Pyridine | Ester | High-yielding and generally irreversible. |

| Etherification | 1. NaH; 2. R-X | Ether | Standard Williamson ether synthesis. |

| Oxidation | PCC, CH₂Cl₂ | Ketone | Mild oxidation of a secondary alcohol. |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid | Stronger oxidation, typically cleaving the C-C bond next to the alcohol after initial oxidation to a ketone, or oxidizing a precursor. A more direct route would be oxidation of 2-methylthiazole. |

| Amidation (via Acid) | 1. Oxidation to COOH; 2. R₂NH, DCC | Amide | A reliable two-step sequence for amide synthesis. |

Cyclization Reactions Utilizing the Compound as a Building Block

The bifunctional nature of this compound and its derivatives makes it a valuable building block for the synthesis of more complex heterocyclic systems. nih.govnih.govneliti.com The thiazole ring and the functionalized side chain can both participate in cyclization reactions.

For example, derivatives of the title compound can be used to construct fused ring systems. One hypothetical pathway could involve the conversion of the alcohol to an amine, followed by reaction with a β-keto ester. The resulting enamine could then undergo intramolecular cyclization onto the thiazole ring, potentially leading to fused thiazolo[3,2-a]pyrimidine systems, a common scaffold in medicinal chemistry.

Another possibility involves using the thiazole as a component in Michael addition reactions. For instance, a related thiazolidinone can react with α-cinnamonitriles in the presence of a base to afford pyrano[2,3-d]thiazoles. researchgate.net This demonstrates the potential for the thiazole moiety to act as a nucleophilic component in cyclization cascades to build polycyclic structures.

Reaction Mechanisms and Pathways

The chemical behavior of this compound is dictated by the interplay of its three core components: the hydroxyl group, the electron-withdrawing trifluoromethyl group, and the aromatic thiazole ring. Understanding the mechanisms of its reactions is crucial for its application as a chiral building block in synthesis.

Detailed Mechanistic Elucidation of Key Transformations

The primary transformations involving this compound are its formation via reduction, its enzymatic resolution, and its oxidation.

Reduction of 1-(Thiazol-2-yl)-2,2,2-trifluoroethanone: The most common synthesis of this compound involves the reduction of its corresponding ketone precursor. A typical reducing agent for this transformation is sodium borohydride (NaBH₄). nih.gov

The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the attack. The resulting alkoxide intermediate is then protonated by a protic solvent, such as methanol or water, to yield the final alcohol product. nih.gov

Mechanism of Ketone Reduction

| Step | Description |

| 1. Hydride Attack | The hydride ion from NaBH₄ acts as a nucleophile, attacking the partially positive carbonyl carbon of 1-(thiazol-2-yl)-2,2,2-trifluoroethanone. The π-electrons of the C=O bond move to the oxygen atom. |

| 2. Alkoxide Formation | A tetrahedral trifluoroalkoxide intermediate is formed. |

| 3. Protonation | The negatively charged oxygen atom of the alkoxide is protonated by the solvent (e.g., methanol), yielding this compound and a methoxide (B1231860) ion. |

Enzyme-Catalyzed Kinetic Resolution: Enantiomerically pure forms of this compound can be obtained through kinetic resolution of the racemic mixture. nih.gov This process often utilizes lipases, such as Burkholderia cepacia lipase, and an acyl donor like vinyl acetate. nih.gov

The mechanism involves the selective acylation of one enantiomer of the alcohol. The enzyme's active site preferentially binds one enantiomer (e.g., the (R)-enantiomer) in an orientation that facilitates nucleophilic attack by the alcohol's hydroxyl group on the carbonyl carbon of the acyl donor. The other enantiomer (e.g., the (S)-enantiomer) fits poorly in the active site and reacts at a much slower rate. This results in the formation of an ester from one enantiomer while the other remains as an unreacted alcohol, allowing for their separation.

Oxidation of this compound: While specific studies on the oxidation of the title compound are limited, the metabolic pathway of 2,2,2-trifluoroethanol (TFE) provides a strong model. nih.gov The oxidation of TFE proceeds in two steps: first to 2,2,2-trifluoroacetaldehyde and then to trifluoroacetic acid. nih.gov This suggests that this compound can be oxidized back to the parent ketone or further to a carboxylic acid derivative under appropriate conditions. The oxidation of the alcohol can be achieved using various oxidizing agents common in organic synthesis.

Role of the Trifluoromethyl Group and Thiazole Ring in Directing Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of the trifluoromethyl (CF₃) group and the thiazole ring.

Role of the Trifluoromethyl Group:

The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com This has several profound effects on the molecule's reactivity:

Increased Acidity of the Hydroxyl Group: The CF₃ group exerts a strong negative inductive effect (-I), pulling electron density away from the alcohol moiety. This stabilizes the corresponding alkoxide anion, making the hydroxyl proton significantly more acidic than in non-fluorinated alcohols like ethanol (B145695). chemicalbook.comwikipedia.org This enhanced acidity facilitates reactions that involve deprotonation of the hydroxyl group.

Activation of the Adjacent Carbon: The electron-withdrawing nature of the CF₃ group makes the adjacent chiral carbon atom more susceptible to nucleophilic attack in substitution reactions, although such reactions are less common for alcohols without prior activation of the hydroxyl group.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com

Influence of the Trifluoromethyl Group on Reactivity

| Property Affected | Influence of CF₃ Group |

| Acidity (pKa) | Decreases the pKa of the hydroxyl group, making it more acidic. wikipedia.org |

| Nucleophilicity | Decreases the nucleophilicity of the hydroxyl oxygen due to electron withdrawal. |

| Electrophilicity of Precursor | Increases the electrophilicity of the carbonyl carbon in the precursor ketone, facilitating reduction. |

Role of the Thiazole Ring:

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which imparts distinct reactivity patterns. nih.govpharmaguideline.com

Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom at position 3 (N3) is available for protonation, making the thiazole ring basic and allowing it to form salts with acids. pharmaguideline.com The nitrogen can also act as a ligand for metal catalysts.

Electrophilic Substitution: The thiazole ring can undergo electrophilic aromatic substitution. The electron-donating effect of the sulfur atom tends to direct incoming electrophiles to the C5 position, which is the most electron-rich carbon in the ring. pharmaguideline.com

Hydrogen Bonding: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. In the solid state, molecules of the related (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol are linked by O-H···N hydrogen bonds. nih.gov This interaction can also influence reactivity in solution.

Reactivity Sites on the Thiazole Ring

| Position | Reactivity | Rationale |

| N3 | Basic, Nucleophilic, Hydrogen bond acceptor | Available lone pair of electrons. nih.govpharmaguideline.com |

| C2 | Site of substitution with the trifluoroethanol moiety | Electron-deficient character. |

| C4 | Less reactive towards electrophiles | Generally neutral electron density. pharmaguideline.com |

| C5 | Site for electrophilic attack | Electron-rich due to the influence of the adjacent sulfur atom. pharmaguideline.com |

Applications of 2,2,2 Trifluoro 1 Thiazol 2 Yl Ethanol As a Synthetic Building Block

Asymmetric Synthesis of Complex Molecules

The enantioselective synthesis of molecules containing both a thiazole (B1198619) and a trifluoromethyl carbinol unit is a significant challenge and an area of active research. Such compounds are of high interest in medicinal chemistry due to the favorable properties conferred by the fluorine atoms, such as increased metabolic stability and binding affinity. researchgate.net The development of catalytic asymmetric methods to produce chiral trifluoromethylated carbinols is a key goal. researchgate.netacs.org

Methodologies for the enantioselective synthesis of related tertiary trifluoromethyl carbinols often rely on organocatalysis. For instance, direct vinylogous aldol (B89426) reactions between trifluoromethyl ketones and cyclic enones have been shown to produce trifluoromethylated tertiary alcohols with high enantioselectivity (up to 93% ee) when using specific diamine-sulfonamide catalysts. researchgate.net Similarly, the synthesis of chiral α-trifluoromethyl amines, which are structurally related to the target alcohol, often involves the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.gov These strategies highlight the advanced catalytic systems required to control stereochemistry adjacent to a trifluoromethyl group.

Chiral Auxiliary Applications

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it is typically removed. scielo.org.mx Common examples include Evans' oxazolidinones and various sulfur-containing heterocycles derived from amino acids. scielo.org.mx While the chiral, non-racemic form of 2,2,2-trifluoro-1-(thiazol-2-yl)ethanol possesses the necessary structural features to potentially act as a chiral auxiliary—namely, a stereogenic center and a heterocyclic moiety capable of coordinating to reagents—a review of the available scientific literature does not provide specific examples of its application in this capacity. The development of its use as a recoverable and effective chiral auxiliary remains an area for future exploration.

Precursor for Optically Active Compounds

Chiral alcohols are fundamental building blocks for the synthesis of a vast array of enantiomerically pure compounds. The optically active form of this compound is a precursor to more complex chiral molecules, particularly those of pharmaceutical interest. For example, chiral β-amino alcohols can be derived from such precursors and are themselves key components of many bioactive molecules and chiral ligands. rsc.org

The synthesis of optically active 2-oxazolidinones, which are valuable intermediates and chiral auxiliaries, can be achieved through processes involving chiral amino alcohols. rsc.orgmdpi.comresearchgate.net An enantioenriched alcohol like this compound could foreseeably be converted to a corresponding chiral amine, which could then be used to construct other valuable optically active heterocyclic systems. The synthesis of mycothiazole, a natural product, involves the creation of a chiral homoallylic alcohol as a key intermediate, demonstrating the pathway from a chiral alcohol to a complex thiazole-containing target. acs.org

| Precursor Type | Potential Product Class | Significance |

| Chiral Trifluoromethyl Alcohol | Chiral β-Amino Alcohols | Core structures in pharmaceuticals and ligands. rsc.org |

| Chiral Trifluoromethyl Alcohol | Chiral 2-Oxazolidinones | Versatile synthetic intermediates and auxiliaries. researchgate.net |

| Chiral Thiazolyl Alcohol | Complex Natural Products | Building blocks for total synthesis (e.g., Mycothiazole). acs.org |

Use in Heterocycle Synthesis

The thiazole ring is a privileged structure found in numerous natural products and approved drugs, including vitamin B1 (thiamine) and the anticancer agent Dasatinib. nih.govresearchgate.net As such, methods to synthesize substituted and fused thiazole systems are of great importance in medicinal chemistry and materials science. ijper.org

Building Block for Fused or Substituted Thiazole Systems

The compound this compound can serve as a starting point for the elaboration into more complex thiazole-containing ring systems. Fused thiazoles, such as thiazolo[5,4-d]thiazoles, are of particular interest for their applications in organic electronics due to their rigid, π-conjugated structures. mdpi.com

The synthesis of fused thiazoles often involves the reaction of a suitable thiazole precursor with other reagents to build an additional ring. Common strategies include the condensation of aminothiazoles with other functional groups or the reaction of epoxy ketones with thiourea (B124793) derivatives to form a fused thiazole ring onto a larger scaffold, such as a steroid. nih.govresearchgate.net A general approach to thiazole synthesis involves the reaction of propargyl alcohols with thiobenzamides, catalyzed by earth-alkaline metal salts, to yield highly substituted thiazoles. acs.org This demonstrates how an alcohol functionality can be a key reactive handle in the formation of the thiazole ring itself or in its subsequent functionalization.

Table of Fused Thiazole Synthesis Strategies

| Starting Materials | Reaction Type | Product | Reference |

|---|---|---|---|

| Epoxy Ketones + Thiourea | Domino Reaction/Condensation | Fused-Thiazole Derivatives | nih.govresearchgate.net |

| Dithiooxamide + Aromatic Aldehydes | Condensation | Thiazolo[5,4-d]thiazoles | mdpi.com |

| Propargyl Alcohols + Thiobenzamides | Cyclization | Substituted Thiazoles | acs.org |

Integration into Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. While MCRs are a powerful tool for rapidly generating molecular complexity, and various thiazole derivatives have been synthesized using such approaches, there are no specific examples in the surveyed literature detailing the integration of this compound into a multi-component reaction sequence.

Contributions to Fluorine Chemistry

The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules can dramatically alter their physical and biological properties. researchgate.netsustech.edu.cn Organofluorine chemistry has become a cornerstone of modern drug discovery, with fluorinated compounds found in approximately 20-25% of all pharmaceuticals. sustech.edu.cn The C-F bond is the strongest single bond to carbon, which often imparts enhanced thermal and metabolic stability to the molecule. nih.gov

Introduction of Trifluoromethylated Chiral Centers

The introduction of a trifluoromethyl group (-CF3) into organic molecules can significantly alter their physical, chemical, and biological properties. This is due to the high electronegativity and lipophilicity of the -CF3 group. This compound serves as a key precursor for creating chiral centers bearing a trifluoromethyl group.

Research has shown that 2,2,2-trifluoro-1-substituted ethanols are valuable building blocks for introducing a chiral CF3-containing motif into biologically active molecules. nih.gov While direct studies on this compound are limited, the synthesis and resolution of analogous compounds, such as (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol, highlight the utility of this class of compounds. nih.gov The synthesis of such compounds often involves the reduction of the corresponding ketone, for instance, using sodium borohydride (B1222165), to produce the racemic alcohol. nih.gov Subsequent enzymatic kinetic resolution can then be employed to separate the enantiomers, providing access to stereopure trifluoromethylated building blocks. nih.gov

The development of methods for the asymmetric synthesis of chiral α-trifluoromethyl alcohols is an active area of research, with techniques like asymmetric hydrogenation and stereoconvergent cross-coupling reactions being explored. researchgate.net These methods provide pathways to enantioenriched α-trifluoromethyl-containing compounds, which are valuable in medicinal chemistry and materials science. researchgate.net

Development of New Fluorine-Containing Scaffolds

The thiazole ring present in this compound is a common scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds. The combination of a thiazole moiety with a trifluoromethyl group offers a pathway to novel fluorine-containing scaffolds.

While direct examples of the use of this compound in the development of new scaffolds are not extensively documented, the synthesis of various 2-trifluoromethyl thiazoles through cycloaddition reactions has been reported. rsc.org These methods allow for the construction of diverse thiazole derivatives that incorporate the trifluoromethyl group. Furthermore, the functionalization of thiazole rings through methods like Suzuki coupling allows for the creation of more complex molecular architectures. researchgate.net

The development of bimodal imaging agents, which combine functionalities for techniques like Positron Emission Tomography (PET) and optical imaging, often relies on versatile molecular scaffolds that can be readily functionalized. nih.gov The structural motifs present in this compound could potentially be adapted for such applications, for instance, through the introduction of radiolabels like fluorine-18. nih.govnih.gov

Role in Catalysis (if it acts as a ligand or organocatalyst)

The molecular structure of this compound, with its thiazole ring containing nitrogen and sulfur heteroatoms and a hydroxyl group, suggests potential applications in catalysis, either as a ligand for transition metals or as an organocatalyst.

Ligand Design for Transition Metal Catalysis

The thiazole moiety is a known coordinating group for various transition metals. The nitrogen and sulfur atoms can act as donor atoms, forming stable complexes with metal centers. While there is no direct evidence of this compound itself being used as a ligand, related thiazole-containing molecules have been successfully employed in the design of catalysts.

For example, thiazole derivatives have been incorporated into ligands for palladium-catalyzed cross-coupling reactions. researchgate.net The electronic properties of the thiazole ring can influence the catalytic activity of the metal center. The presence of the trifluoromethyl group in this compound would be expected to significantly modify the electronic properties of the thiazole ring, potentially leading to novel catalytic activities.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The structural features of this compound, particularly the hydroxyl group and the thiazole ring, suggest it could potentially function as an organocatalyst.

The alcohol moiety can participate in hydrogen bonding interactions, which is a key feature in many organocatalytic transformations. While direct organocatalytic applications of this compound have not been reported, the broader field of organocatalysis has seen the use of various functionalized alcohols and heterocyclic compounds to promote a range of chemical reactions. mdpi.com For instance, chiral alcohols can act as catalysts or co-catalysts in asymmetric reactions. The combination of the acidic proton of the alcohol and the basic nitrogen of the thiazole ring could potentially enable bifunctional catalysis.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignmentumn.edunih.govmiamioh.eduresearchgate.netnih.govresearchgate.netnih.gov

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of protons and carbons, and the determination of stereochemistry.

¹H and ¹³C NMR Chemical Shift Analysisumn.edunih.govnih.gov

The ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) ring and the chiral carbinol center. The two protons on the thiazole ring typically appear as doublets in the aromatic region. The methine proton of the alcohol (CH-OH) is significantly influenced by the adjacent electron-withdrawing trifluoromethyl group and the thiazole ring, and is expected to appear as a quartet due to coupling with the three fluorine atoms. The hydroxyl proton will appear as a broad singlet, the position of which can vary with concentration and solvent.

¹³C NMR: The carbon spectrum will display signals for the two carbons of the thiazole ring, the carbinol carbon, and the trifluoromethyl carbon. The carbinol carbon (C-OH) signal will be split into a quartet due to one-bond coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also appear as a quartet in the proton-decoupled spectrum due to C-F coupling. The chemical shifts of the thiazole carbons provide confirmation of the heterocyclic ring structure. researchgate.netorganicchemistrydata.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Couplings |

| H4 (Thiazole) | ¹H | 7.5 - 8.0 | d | ³J(H4-H5) |

| H5 (Thiazole) | ¹H | 7.2 - 7.7 | d | ³J(H4-H5) |

| CH (Carbinol) | ¹H | 5.0 - 5.5 | q | ³J(H-F) |

| OH (Alcohol) | ¹H | Variable | br s | - |

| C2 (Thiazole) | ¹³C | 165 - 175 | s | - |

| C4 (Thiazole) | ¹³C | 140 - 145 | s | - |

| C5 (Thiazole) | ¹³C | 115 - 125 | s | - |

| CH (Carbinol) | ¹³C | 70 - 78 | q | ²J(C-F) |

| CF₃ | ¹³C | 120 - 128 | q | ¹J(C-F) |

Note: Predicted values are based on analysis of similar structures and general substituent effects. Actual values may vary based on solvent and experimental conditions. chemicalbook.compitt.edursc.orgmdpi.comspectrabase.com

¹⁹F NMR for Trifluoromethyl Group Characterizationnih.gov

¹⁹F NMR spectroscopy is a highly sensitive and specific technique for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a doublet, for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. This doublet arises from the three-bond coupling (³J) to the methine proton of the carbinol center. The chemical shift of this signal provides information about the electronic environment of the CF₃ group, confirming its position adjacent to the electron-donating hydroxyl group and the carbon backbone. spectrabase.comnih.govmdpi.com This technique is particularly useful for verifying the successful incorporation of the trifluoromethyl moiety into the target structure. researchgate.net

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistryumn.eduresearchgate.netsdsu.edu

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the H4 and H5 protons of the thiazole ring, confirming their adjacent positions. youtube.comemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons to their directly attached carbons (one-bond ¹H-¹³C correlations). princeton.edu It allows for the unambiguous assignment of each proton to its corresponding carbon atom, for instance, linking the thiazole proton signals to the thiazole carbon signals and the carbinol methine proton to the carbinol carbon. emerypharma.comgithub.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is vital for connecting the different fragments of the molecule. Key correlations would include those from the carbinol proton (CH-OH) to the C2 and C4 carbons of the thiazole ring, and from the thiazole protons to the carbinol carbon. These correlations definitively establish the connectivity between the trifluoroethanol moiety and the thiazole ring. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons, which is essential for determining relative stereochemistry and conformation. Correlations between the carbinol proton and the thiazole ring protons can help to define the preferred conformation around the C-C bond connecting the two main structural units.

Interactive Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H4 ↔ H5 | Confirms connectivity within the thiazole ring. |

| HSQC | H4 ↔ C4; H5 ↔ C5; CH ↔ C(OH) | Assigns protons to their directly bonded carbons. |

| HMBC | CH ↔ C2, C4 (Thiazole) | Establishes the link between the alcohol and thiazole moieties. |

| HMBC | H4 ↔ C2, C5, C(OH) | Confirms the overall carbon skeleton. |

| NOESY | CH ↔ H5 | Provides information on spatial proximity and preferred conformation. |

Mosher's Ester Method for Absolute Configuration Determinationnih.gov

As this compound is a chiral secondary alcohol, determining its absolute configuration is critical. The Mosher's ester method is a widely used NMR-based technique for this purpose. nih.govspringernature.com The method involves the separate reaction of the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. umn.edu

The underlying principle is that the phenyl group of the MTPA moiety adopts a preferred conformation, shielding nearby protons in the substrate. By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage can be analyzed. nih.govnih.gov A consistent positive or negative sign for the Δδ values of protons on one side of the carbinol center and the opposite sign for those on the other side allows for the unambiguous assignment of the absolute configuration (R or S) at the carbinol carbon. umn.edutcichemicals.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysisumn.edumiamioh.edunih.govmdpi.com

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). nih.govunimi.it This allows for the unambiguous determination of the molecular formula of this compound (C₅H₄F₃NOS). The calculated exact mass serves as a definitive confirmation of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the carbinol carbon and the thiazole ring, leading to the formation of a thiazole-containing fragment and a trifluoroethanol-related fragment. miamioh.edulibretexts.org

Loss of CF₃: Elimination of the trifluoromethyl radical (•CF₃) is a common fragmentation pathway for such compounds.

Fragmentation of the Thiazole Ring: The thiazole ring itself can undergo characteristic cleavage, leading to smaller sulfur- and nitrogen-containing fragments. researchgate.netsapub.org

Interactive Table 3: Predicted Key Fragment Ions in the Mass Spectrum

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 199 | [M]⁺ | Molecular Ion |

| 182 | [M - OH]⁺ | Loss of hydroxyl radical |

| 130 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |

| 116 | [C₄H₃NOS]⁺ | Cleavage of C-C bond next to the ring |

| 85 | [C₃H₃NS]⁺ | Thiazole cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns under ionization. For this compound (C₅H₄F₃NOS), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Common fragmentation pathways for alcohols in mass spectrometry include alpha cleavage and dehydration. researchgate.net

Alpha Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the oxygen atom. For the target molecule, this would mean the cleavage between the carbinol carbon (C1) and the thiazole ring. This would result in a resonance-stabilized cation containing the thiazole ring.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is another common fragmentation pattern for alcohols, which would result in a peak at [M-18]⁺. researchgate.net

Thiazole Ring Fragmentation: The thiazole ring itself can undergo characteristic fragmentation, typically involving the loss of small molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂). nih.gov

Trifluoromethyl Group: The presence of the -CF₃ group would likely lead to a prominent fragment corresponding to the loss of CF₃• (69 amu), resulting in a peak at [M-69]⁺.

A detailed analysis of the relative abundances of these and other fragments would be necessary to confirm the structure. However, specific experimental mass spectrometry data detailing the fragmentation pattern for this compound has not been found in the surveyed literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational isomers. The spectra are complementary and together offer a more complete vibrational profile.

For this compound, characteristic vibrational modes would be expected:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the alcohol hydroxyl group involved in hydrogen bonding.

C-H Stretch: Aromatic C-H stretching from the thiazole ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretch of the ethanol (B145695) backbone would be slightly lower, around 2850-3000 cm⁻¹.

C-F Stretch: Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group are expected in the 1000-1400 cm⁻¹ region. nih.gov

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring would produce characteristic bands in the 1400-1650 cm⁻¹ region. nih.gov

C-O Stretch: The C-O stretching of the alcohol would be observed in the 1050-1260 cm⁻¹ range.

A thorough analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for the assignment of each band to specific molecular motions. This can also help in identifying different conformers of the molecule. Despite the utility of these techniques, specific and detailed experimental IR and Raman spectra with assignments for this compound are not available in the reviewed scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

A successful crystallographic study on this compound would yield a detailed structural model and crystallographic data, typically presented in a standardized format.

Table 1: Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₄F₃NOS |

| Formula Weight | 199.16 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

No published X-ray crystallography data for this compound could be located.

Elucidation of Absolute Configuration (if applicable)

For a chiral compound like this compound, X-ray crystallography performed on a single crystal of an enantiomerically pure sample can determine its absolute configuration. The most common method involves the analysis of anomalous dispersion effects, leading to the calculation of the Flack parameter. A value close to zero for a known chirality confirms the correct assignment of the (R) or (S) configuration at the stereocenter. Without an experimental crystal structure, the absolute configuration of the enantiomers of this compound has not been determined via this method.

Analysis of Intermolecular Interactions

The crystal packing of a molecule is governed by a network of intermolecular interactions. X-ray crystallography reveals the nature and geometry of these interactions, which are crucial for understanding the physical properties of the solid state. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The primary interaction would likely be strong O-H···N hydrogen bonds, where the hydroxyl group of one molecule donates a proton to the nitrogen atom of the thiazole ring of a neighboring molecule. This is a common and structure-directing interaction in similar heterocyclic alcohols.

Fluorine Interactions: Weak interactions involving the fluorine atoms, such as C-H···F or F···F contacts, could also play a role in the crystal packing.

π-π Stacking: The aromatic thiazole rings could potentially engage in π-π stacking interactions, further stabilizing the crystal lattice.

A detailed analysis of these interactions requires crystallographic data, which is currently unavailable for this specific compound.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized compounds and for separating enantiomers.

Purity is typically determined using a standard reversed-phase HPLC method (e.g., with a C18 column), where the compound should elute as a single, sharp peak. The retention time and peak purity can be assessed using a UV or photodiode array (PDA) detector.

Chiral HPLC for Enantiomeric Purity

To determine the enantiomeric purity or enantiomeric excess (ee) of a chiral compound, a specialized chiral stationary phase (CSP) is required. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the column.

Commonly used CSPs are based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated or immobilized on a silica (B1680970) support. The choice of mobile phase, typically a mixture of a hydrocarbon (like n-hexane) and an alcohol (like isopropanol), is critical for achieving separation. The elution order of the enantiomers would be determined, and the ratio of their peak areas would be used to calculate the enantiomeric excess.

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | e.g., Chiralcel® OD-H, Lux® Cellulose-1 |

| Mobile Phase | e.g., n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

No specific, validated chiral HPLC method for the separation of this compound enantiomers has been found in the reviewed literature.

GC-MS for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated analytical technique indispensable for the separation, identification, and quantification of individual chemical components within a mixture. ijprajournal.com Its application is particularly relevant in pharmaceutical analysis for activities such as impurity profiling, which involves the detection, identification, and quantification of impurities in drug substances and pharmaceutical products. ajrconline.org The technique first employs a gas chromatograph to separate volatile and thermally stable compounds based on their differential partitioning between a stationary phase and a gaseous mobile phase. phcogj.com Subsequently, the separated components are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, providing a unique mass spectrum that serves as a molecular fingerprint. ijsdr.org

In the context of analyzing mixtures containing this compound, GC-MS serves as a critical tool for its identification and characterization, especially in monitoring synthesis reactions or detecting impurities. The compound's volatility, conferred by the trifluoroethanol group, makes it amenable to GC analysis.

Upon introduction into the mass spectrometer, this compound (molecular weight: 183.15 g/mol ) undergoes electron impact (EI) ionization, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The fragmentation pattern is dictated by the compound's structure, primarily the stability of the resulting carbocations and neutral losses.

The mass spectrum would be expected to show a molecular ion peak at m/z 183. The fragmentation of alcohols often involves the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, this α-cleavage would lead to two primary fragmentation pathways:

Cleavage between the carbinol carbon and the trifluoromethyl group, resulting in the loss of a ·CF₃ radical (mass 69) to yield a highly stable thiazole-acylium ion at m/z 114.

Cleavage between the carbinol carbon and the thiazole ring, leading to the formation of a thiazolyl radical and a [M-thiazole]⁺ fragment, or more favorably, the formation of a stable thiazole cation at m/z 85 (C₃H₃NS⁺) or 86 (C₃H₄NS⁺).

Furthermore, the loss of small, stable neutral molecules is a common fragmentation pathway. For an alcohol, the loss of a water molecule (H₂O, mass 18) from the molecular ion can occur, though this is sometimes less prominent in complex structures. libretexts.org The fragmentation of the thiazole ring itself can also contribute to the spectrum, although typically the major fragments originate from the cleavage of bonds at the substituent. researchgate.net

The table below summarizes the expected key fragments for this compound during GC-MS analysis.

Table 1: Predicted Mass Spectrometric Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 183 | [M]⁺ | [C₅H₄F₃NOS]⁺ | Molecular Ion |

| 164 | [M-F]⁺ | [C₅H₄F₂NOS]⁺ | Loss of a fluorine radical |

| 114 | [M-CF₃]⁺ | [C₄H₄NOS]⁺ | α-cleavage, loss of trifluoromethyl radical |

This detailed fragmentation data allows for the unambiguous identification of this compound in a complex matrix, distinguishing it from starting materials, by-products, or degradation products during synthesis and quality control processes.

Table of Compounds

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Analysis

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine optimized molecular geometries, electronic properties, and spectroscopic parameters with a good balance of accuracy and computational cost. nih.govwhiterose.ac.uk For complex molecules like those containing thiazole (B1198619) rings, DFT methods such as B3LYP and M06-2X, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), are commonly used to achieve reliable results. nih.govtandfonline.comnih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. nih.gov For 2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found, corresponding to a stable conformation. mdpi.comresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in related thiazole derivatives, the thiazole ring and adjacent groups are often found to be nearly coplanar to enhance π-π interactions. nih.gov

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that result from rotation around single bonds. researchgate.net For this compound, key rotations would occur around the C-C bond connecting the chiral center to the trifluoromethyl group and the C-C bond linking the alcohol moiety to the thiazole ring. In similar fluorinated molecules, the conformational preference is influenced by a combination of steric hindrance and stereoelectronic effects, such as hyperconjugation involving the C-F bonds. nih.gov High-level quantum computations can be used to study the preferred pucker of the ring and the orientation of substituents in solution. nih.gov DFT calculations can map the potential energy surface by systematically rotating specific dihedral angles to identify the most stable conformers and the energy barriers between them. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. tandfonline.comresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.govmdpi.comresearchgate.net Calculations are often performed using functionals like B3LYP or ωB97X-D with appropriate basis sets. nih.govrsc.org For fluorinated aromatic and heteroaromatic compounds, computational methods can predict ¹⁹F NMR spectra with high accuracy, often with maximum deviations of less than 7 ppm between experimental and computed shifts. researchgate.netnih.gov The accuracy of these predictions can be further improved by applying linear scaling methods to correct for systematic errors. nih.govnih.gov Given the trifluoromethyl group in this compound, predicting the ¹⁹F chemical shift is particularly important.

Table 1: Representative DFT Methodologies for NMR Chemical Shift Prediction

| Functional | Basis Set | Method | Application |

|---|---|---|---|

| B3LYP | 6-31+G(d,p) | GIAO | Recommended for rapid prediction of ¹⁹F chemical shifts. nih.gov |

| ωB97X-D | aug-cc-pvdz | GIAO | Recommended for best combination of accuracy and speed for ¹⁹F shifts. rsc.org |

This table illustrates common computational levels of theory used for NMR predictions and is not specific to this compound.

Vibrational Frequencies: DFT calculations can also simulate infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. tandfonline.comkbhgroup.in This analysis helps in assigning specific vibrational modes to the observed spectral bands, such as the characteristic stretches of the O-H, C-F, and thiazole ring bonds. tandfonline.comnih.gov For example, studies on related molecules have used the B3LYP/6-311G(d,p) level of theory to compute and assign vibrational frequencies. tandfonline.com

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are crucial for understanding a molecule's reactivity and electronic characteristics. kbhgroup.inmiami.edu These methods provide a visual and quantitative picture of where a molecule is likely to undergo electrophilic or nucleophilic attack.

Identification of Reactive Sites (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating regions susceptible to electrophilic attack (nucleophilic sites). semanticscholar.org

LUMO: The LUMO is the orbital that is most likely to accept electrons, indicating regions susceptible to nucleophilic attack (electrophilic sites). semanticscholar.org

Table 2: Representative FMO Data for Thiazole Derivatives from DFT Calculations

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Level of Theory |

|---|---|---|---|---|

| Benzothiazole (B30560) Derivative (with -CF₃) | -6.89 | -2.43 | 4.46 | B3LYP/6-311G(d,p) mdpi.com |

| Hydrazinyl-Thiazole Derivative | -5.69 | -2.18 | 3.51 | B3LYP/6-311G(d,p) researchgate.net |

This table shows representative HOMO-LUMO data for various thiazole-containing compounds to illustrate typical values and is not specific to this compound.

Charge Distribution and Polarity

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. mdpi.com It is an effective tool for identifying the charge distribution and predicting sites for chemical reactions. researchgate.netresearchgate.net

Red Regions: Indicate negative electrostatic potential (high electron density), which are favorable sites for electrophilic attack. In a molecule like this compound, these would likely be found around the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the hydroxyl group. researchgate.net

Blue Regions: Indicate positive electrostatic potential (electron-deficient), which are favorable sites for nucleophilic attack. These are often located around hydrogen atoms, particularly the hydroxyl proton. researchgate.net

Green Regions: Represent neutral or near-zero potential.

The MEP map provides a graphical understanding of the molecule's relative polarity and its hydrogen bonding capabilities. mdpi.com

Reaction Mechanism Predictions and Energy Landscapes

DFT calculations are an indispensable tool for elucidating reaction mechanisms, rationalizing product selectivity, and predicting the feasibility of chemical transformations. whiterose.ac.ukmdpi.com This involves mapping the reaction's potential energy surface (PES), which connects reactants, transition states, intermediates, and products.

For a reaction involving this compound, computational chemists would model the entire reaction pathway. This includes:

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. DFT calculations can optimize the geometry of the TS and confirm its identity by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net